molecular formula C8H9ClN2O B136197 2-chloro-N-(5-methylpyridin-2-yl)acetamide CAS No. 143416-74-4

2-chloro-N-(5-methylpyridin-2-yl)acetamide

Cat. No.: B136197
CAS No.: 143416-74-4
M. Wt: 184.62 g/mol
InChI Key: RFGPQTBLGABJQR-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methylpyridin-2-yl)acetamide is a versatile chemical intermediate prized in organic synthesis and drug discovery research. Its core structure, featuring a reactive chloroacetamide group linked to a 5-methylpyridin-2-yl moiety, makes it a valuable scaffold for constructing more complex molecules. This compound serves as a key precursor in the synthesis of novel ligands, such as picolinamide derivatives, which are investigated for their metal-chelating properties. Research has explored the use of such functionalized chloroacetamides in the development of extraction systems for specific metal ions, demonstrating their utility in separation science and environmental chemistry . Furthermore, the pyridine core is a privileged structure in medicinal chemistry, frequently found in molecules with documented biological activities. The reactive chlorine atom allows for further functionalization, enabling researchers to create targeted compound libraries for high-throughput screening and the development of potential therapeutic agents . As a building block, it facilitates research into covalent inhibitors and supports the exploration of new chemical space in the pursuit of bioactive molecules.

Properties

IUPAC Name

2-chloro-N-(5-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-6-2-3-7(10-5-6)11-8(12)4-9/h2-3,5H,4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGPQTBLGABJQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408850
Record name 2-chloro-N-(5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143416-74-4
Record name 2-chloro-N-(5-methylpyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5-methylpyridin-2-yl)acetamide typically involves the reaction of 5-methyl-2-pyridinamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-methyl-2-pyridinamine+chloroacetyl chlorideThis compound+HCl\text{5-methyl-2-pyridinamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-methyl-2-pyridinamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, heated to 80-90°C.

    Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Role as an Intermediate:
2-Chloro-N-(5-methylpyridin-2-yl)acetamide is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in targeting neurological and inflammatory conditions, making it a valuable building block in drug development.

Case Study:
A study highlighted its use in synthesizing inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound was part of a screening process that identified selective inhibitors with promising therapeutic indices for cancers with specific genetic deletions .

Biological Studies

Enzyme Interaction Studies:
This compound serves as a probe in biochemical assays to investigate enzyme interactions and inhibition mechanisms. Its structure allows it to bind effectively to specific enzymes, facilitating studies on their biological pathways.

Antimicrobial Activity:
Research indicates significant antibacterial properties of this compound against various bacterial strains. For instance, a study reported the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound demonstrated higher efficacy compared to standard antibiotics like cefadroxil, indicating its potential as a therapeutic agent against bacterial infections.

Materials Science

Development of Novel Materials:
In materials science, this compound is explored for its potential use in developing materials with specific electronic properties. Its unique chemical structure may contribute to the performance characteristics of new materials.

Industrial Applications

Synthesis of Agrochemicals and Dyes:
The compound is also applied in the synthesis of agrochemicals and dyes, showcasing its versatility beyond medicinal applications. Its ability to undergo various chemical reactions makes it suitable for producing complex organic molecules used in these industries.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the acetamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are ongoing to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Chloroacetamide Derivatives

Metabolic and Toxicological Profiles

  • Herbicide Metabolites: Chloroacetamide herbicides (e.g., alachlor, metolachlor) metabolize into 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). These metabolites are carcinogenic in rats via DNA-reactive dialkylbenzoquinone imine formation . In contrast, 2-chloro-N-(5-methylpyridin-2-yl)acetamide lacks documented carcinogenicity, suggesting its safer profile in therapeutic contexts .
  • Anticancer Derivatives : Fluorinated analogs (e.g., 5-fluoropyridin-3-yl derivatives) exhibit enhanced cytotoxicity due to electron-withdrawing effects, improving DNA intercalation or topoisomerase inhibition .

Structural and Crystallographic Insights

  • Planarity: The coplanar arrangement of non-hydrogen atoms in this compound (r.m.s. deviation: 0.039 Å) contrasts with bulkier derivatives like 2-chloro-N-(3,5-di-tert-butylphenyl)acetamide, where steric hindrance reduces planarity and may limit bioactivity .
  • Solubility : Sulfamoyl and pyrimidine-containing derivatives (e.g., 2-chloro-N-(4-sulfamoylphenyl)acetamide) show improved aqueous solubility compared to the parent compound, enhancing pharmacokinetic properties .

Biological Activity

2-Chloro-N-(5-methylpyridin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group and a pyridine ring, which are known to influence its biological activity. The compound's structure can be represented as follows:

Chemical Formula C8H9ClN2O\text{Chemical Formula C}_8\text{H}_9\text{ClN}_2\text{O}

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated that derivatives of acetamides, including this compound, showed promising antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound's efficacy was notably higher than standard antibiotics like cefadroxil, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has shown selective cytotoxicity against certain cancer cell lines while sparing normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index (Normal Cells)Reference
MDA-MB-231 (Breast)0.12619-fold lower effect
HeLa (Cervical)1.75Higher than MCF10A
A549 (Lung)0.442Not reported

These findings suggest that the compound could be further developed as a selective anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antibiofilm Activity : It demonstrated significant antibiofilm potential, outperforming standard treatments, which is crucial for combating chronic bacterial infections.
  • Targeting Specific Enzymes : Studies suggest that it may inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling.

Case Studies

Several case studies have highlighted the effectiveness of this compound in vivo:

  • Mouse Models : In a study involving BALB/c nude mice injected with MDA-MB-231 cells, treatment with the compound resulted in a marked reduction in metastatic nodules compared to control groups, indicating its potential for cancer therapy.
  • Safety Profile : A subacute toxicity study conducted on healthy mice indicated a favorable safety profile at doses up to 40 mg/kg, suggesting that the compound could be safe for further development in clinical settings.

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-(5-methylpyridin-2-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution. A primary amine (e.g., 5-methylpyridin-2-amine) reacts with chloroacetyl chloride in the presence of a base like triethylamine or under cold conditions in chloroform. The reaction is monitored by TLC, and the product is purified via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1640–1650 cm⁻¹, N–H at ~3300–3500 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR reveals peaks for the methylpyridinyl group (δ ~2.3 ppm for CH₃), chloroacetamide CH₂ (δ ~4.1 ppm), and aromatic protons (δ ~6.8–8.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~165–170 ppm) .
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions, critical for understanding solid-state properties .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a key intermediate for synthesizing bioactive molecules, such as:

  • Hypoglycemic agents : Derivatives with thiazolidinedione moieties show potential in diabetes research .
  • Antimicrobials : Pyridine-acetamide hybrids exhibit activity against bacterial and fungal strains .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Solvent Selection : Refluxing ethanol or chloroform-acetone mixtures improve solubility and reduce side reactions .
  • Stoichiometry : Using 1.5 equivalents of chloroacetyl chloride relative to the amine minimizes unreacted starting material .
  • Catalysis : Triethylamine acts as both a base and catalyst to accelerate condensation reactions .

Q. What strategies mitigate competing side reactions during nucleophilic substitution involving the chloroacetamide group?

  • Temperature Control : Reactions under cold conditions (0–5°C) reduce hydrolysis of chloroacetyl chloride .
  • Protecting Groups : Temporarily blocking reactive sites on the pyridine ring (e.g., using Boc groups) prevents undesired substitutions .

Q. How do structural modifications (e.g., substituent changes on the pyridine ring) influence the biological activity of derivatives?

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance binding to enzymes like α-glucosidase by increasing electrophilicity .
  • Hydrogen-Bonding Moieties (e.g., OH, NH₂): Improve solubility and target engagement in antimicrobial studies .
  • Methodology : Structure-activity relationship (SAR) studies coupled with molecular docking validate modifications .

Q. What analytical challenges arise in characterizing crystalline forms of derivatives, and how are they addressed?

  • Polymorphism : Multiple crystal forms may coexist. Use single-crystal X-ray diffraction to resolve ambiguities .
  • Disorder in Crystal Lattices : Refinement with riding hydrogen atoms and isotropic thermal parameters improves model accuracy .

Q. How can researchers resolve contradictions in solubility data across different studies?

  • Standardized Protocols : Consistent solvent systems (e.g., DMSO for polar derivatives) and temperature controls reduce variability .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and identifies impurities that may affect solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(5-methylpyridin-2-yl)acetamide
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2-chloro-N-(5-methylpyridin-2-yl)acetamide

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